4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine
Description
4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-fluorophenyl group and two methyl groups at the 3-position
Properties
IUPAC Name |
4-(4-fluorophenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-12(2)8-14-7-11(12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLNFNAWWBVGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine typically involves the reaction of 4-fluorobenzaldehyde with 3,3-dimethylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is often carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring using reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)-3,3-dimethylpyrrolidine
- 4-(4-Bromophenyl)-3,3-dimethylpyrrolidine
- 4-(4-Methylphenyl)-3,3-dimethylpyrrolidine
Comparison: 4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. This fluorine substitution can enhance the compound’s stability, binding affinity, and overall reactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
Overview
4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of a fluorophenyl group and a dimethylpyrrolidine ring contributes to its unique chemical properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A fluorophenyl group at the 4-position.
- Two methyl groups at the 3-position of the pyrrolidine ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity to these targets, which may lead to modulation of various biological pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Binding : It has been studied for its potential as a ligand in receptor binding studies, influencing signaling pathways related to inflammation and pain.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially affecting bacterial cell wall synthesis .
Biological Activities
The biological activities associated with this compound include:
- Anti-inflammatory Effects : Investigated for potential therapeutic applications in reducing inflammation.
- Analgesic Properties : Explored for pain relief applications.
- Antimicrobial Activity : Exhibits potential against various microbial strains .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrrolidine ring and substitution patterns significantly affect the biological activity of the compound. For instance:
- The presence of the fluorine atom enhances binding affinity.
- Variations in substituents can lead to different pharmacological profiles.
| Compound Variation | Structural Features | Notable Properties |
|---|---|---|
| 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine | Similar fluorophenyl substitution | Different methyl substitution pattern affecting reactivity |
| 4-(4-Bromophenyl)-3,3-dimethylpyrrolidine | Bromine instead of fluorine | Potentially different pharmacological properties |
Case Studies
Recent studies have highlighted various applications and effects of this compound:
- Antimicrobial Studies : Research indicated that this compound could inhibit the growth of certain bacterial strains, suggesting its potential use in developing new antibiotics .
- Pain Management : In preclinical models, it showed promise in reducing pain responses, indicating its potential as an analgesic .
- Inflammation Reduction : Preliminary data suggest that it may modulate inflammatory pathways effectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
